methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate
Overview
Description
“Methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate” is a chemical compound with the molecular formula C24H33FO51. It is available for research use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, the synthesis of similar compounds typically involves complex organic chemistry reactions, including the formation of carbon-carbon bonds, the introduction of functional groups, and various types of stereochemistry.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H33FO5. It includes a cyclopentyl ring, a heptanoate ester group, and a pent-4-ynyl group with a fluorophenyl substituent1. However, detailed structural analysis such as bond lengths, angles, and conformation would require more specific data such as X-ray crystallography or NMR spectroscopy, which I couldn’t find in the available resources.Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using various computational methods. For instance, the compound has a predicted density of 1.3±0.1 g/cm3, a boiling point of 575.3±50.0 °C at 760 mmHg, and a flash point of 301.7±30.1 °C2. It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 11 freely rotating bonds2. Please note that these are predicted values and may not be entirely accurate.Scientific Research Applications
HMG-CoA Reductase Inhibition
- Inhibitory Effects on Cholesterol Biosynthesis: This compound has been found to be a potent inhibitor of HMG-CoA reductase (HMGR), an enzyme crucial in cholesterol biosynthesis. Studies demonstrate that similar compounds, notably 3,5-Dihydroxy-7-(N-imidazolyl)heptanoates and heptenoates, show significant HMGR inhibitory activity, surpassing that of known drugs like lovastatin and pravastatin (Chan et al., 1993).
Involvement in Drug Impurity Characterization
- Characterization of Impurities in Pharmaceutical Products: The compound has been associated with the characterization of impurities in the preparation of pharmaceutical agents, such as Tafluprost, an antiglaucoma agent. The isolation and characterization of structurally similar impurities indicate its potential utility in the quality control of drug manufacturing (Jaggavarapu et al., 2020).
Role in Enzyme Inhibitor Synthesis
- Synthesis of Enzyme Inhibitors: The synthesis of variants of this compound has been explored for the development of enzyme inhibitors. A study on the synthesis of 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic acids and their lactone derivatives, closely related to the compound , showed promising results in inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase in vitro (Hoffman et al., 1985).
Antibacterial Activity
- Potential as Antibacterial Drugs: Research has been conducted on compounds with structural similarities to methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate, focusing on their potential as antibacterial agents. These studies explore the synthesis and biological evaluations of novel compounds with potent activity against respiratory pathogens (Odagiri et al., 2013).
Safety And Hazards
As this compound is intended for research use only1, it should be handled with appropriate safety measures. However, specific safety and hazard information for this compound was not found in the available resources.
Future Directions
The future directions for this compound would depend on the results of research studies. It could potentially be explored for various applications in fields like medicinal chemistry, materials science, or biochemistry, depending on its properties and biological activity. However, without specific research findings, it’s difficult to predict exact future directions.
properties
IUPAC Name |
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FO5/c1-30-24(29)11-5-3-2-4-9-19-20(23(28)16-22(19)27)15-14-18(26)13-12-17-8-6-7-10-21(17)25/h6-8,10,18-20,22-23,26-28H,2-5,9,11,14-16H2,1H3/t18?,19-,20-,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQWSGFNEJJFEJ-OCQIDRNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1C(CC(C1CCC(C#CC2=CC=CC=C2F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCC[C@H]1[C@H](C[C@H]([C@@H]1CCC(C#CC2=CC=CC=C2F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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